molecular formula C13H17NO B037529 2-(3-Ethoxyphenyl)-3-methylbutanenitrile CAS No. 120352-96-7

2-(3-Ethoxyphenyl)-3-methylbutanenitrile

Cat. No.: B037529
CAS No.: 120352-96-7
M. Wt: 203.28 g/mol
InChI Key: NDVPOBQLCINDGN-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenyl)-3-methylbutanenitrile is a nitrile-containing organic compound with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol . Its structure consists of a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the 3-position and a branched aliphatic chain featuring a nitrile (-CN) group and a methyl substituent. This compound is primarily utilized in synthetic organic chemistry as a precursor or intermediate in pharmaceuticals and fine chemicals.

Properties

CAS No.

120352-96-7

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-(3-ethoxyphenyl)-3-methylbutanenitrile

InChI

InChI=1S/C13H17NO/c1-4-15-12-7-5-6-11(8-12)13(9-14)10(2)3/h5-8,10,13H,4H2,1-3H3

InChI Key

NDVPOBQLCINDGN-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(C#N)C(C)C

Canonical SMILES

CCOC1=CC=CC(=C1)C(C#N)C(C)C

Synonyms

Benzeneacetonitrile, 3-ethoxy-alpha-(1-methylethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of nitriles are highly dependent on the substituents attached to the phenyl ring and the aliphatic chain. Below is a detailed comparison of 2-(3-Ethoxyphenyl)-3-methylbutanenitrile with its analogs:

Substituent Effects on the Phenyl Ring

This compound
  • Substituent : Ethoxy (-OCH₂CH₃) at the 3-position.
  • Molecular Formula: C₁₁H₁₃NO.
  • Molecular Weight : 175.23 g/mol.
  • CAS Number : 1479205-96-3 .
  • Applications : Intermediate in drug synthesis; exact pharmacological role unspecified in evidence.
2-(4-Chlorophenyl)-3-methylbutanenitrile
  • Substituent : Chloro (-Cl) at the 4-position.
  • Molecular Formula : C₁₁H₁₂ClN.
  • Molecular Weight : 193.68 g/mol.
  • CAS Number : 2012-81-9 .
  • Applications : Used in life science research; supplied by American Elements in high-purity grades for specialized applications .
2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile
  • Substituent : Methoxy (-OCH₃) at both 3- and 4-positions.
  • Molecular Formula: C₁₄H₁₇NO₂.
  • Molecular Weight : 231.29 g/mol.
  • CAS Number : 20850-49-1 .
  • Applications : Key intermediate in the synthesis of Verapamil (a calcium channel blocker). Its hydrochloride derivative is identified as a Verapamil impurity .
2-(4-Bromophenyl)-3-methylbutanenitrile
  • Substituent : Bromo (-Br) at the 4-position.
  • CAS Number : 51632-12-3 .

Positional Isomerism

  • 3-Substitution vs. 4-Substitution: The position of substituents on the phenyl ring significantly influences steric and electronic effects.

Pharmacological Relevance

  • Verapamil-Related Compounds : Derivatives like 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile are critical in synthesizing Verapamil, a cardiovascular drug. The hydrochloride salt of this compound (CAS 1794-55-4) is a documented impurity with a melting point of 180–182°C and logP of 5.5, indicating high lipophilicity .

Data Table: Comparative Analysis of Key Nitriles

Compound Name Substituent(s) Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound Ethoxy (-OCH₂CH₃) 3 C₁₁H₁₃NO 175.23 1479205-96-3 Pharmaceutical intermediate
2-(4-Chlorophenyl)-3-methylbutanenitrile Chloro (-Cl) 4 C₁₁H₁₂ClN 193.68 2012-81-9 Life science research
2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile Methoxy (-OCH₃) 3,4 C₁₄H₁₇NO₂ 231.29 20850-49-1 Verapamil synthesis
2-(4-Bromophenyl)-3-methylbutanenitrile Bromo (-Br) 4 C₁₁H₁₂BrN 238.13 51632-12-3 Chemical intermediate

Research Findings and Trends

Lipophilicity and Bioactivity : Chloro and bromo derivatives exhibit higher molecular weights and logP values compared to ethoxy or methoxy analogs, which may enhance membrane permeability but reduce aqueous solubility .

Natural vs. Synthetic Nitriles : Naturally occurring nitriles (e.g., in Capparis species) are simpler (e.g., 3-methylbutanenitrile) and lack aromatic substituents, limiting direct pharmacological relevance compared to synthetic phenyl-containing analogs .

Preparation Methods

Reaction Mechanism and Substrate Preparation

The Grignard method involves reacting 3-ethoxybenzaldehyde with methylmagnesium bromide to form a secondary alcohol intermediate, followed by dehydration and cyanation. Adapted from the synthesis of analogous dimethoxy derivatives, this pathway begins with the formation of a Grignard complex:

3-Ethoxybenzaldehyde+CH3MgBr3-Ethoxyphenyl-2-propanol[2][3]\text{3-Ethoxybenzaldehyde} + \text{CH}_3\text{MgBr} \rightarrow \text{3-Ethoxyphenyl-2-propanol} \,

The alcohol intermediate is dehydrated using concentrated sulfuric acid at 60–70°C, yielding 3-ethoxypropiophenone. Subsequent cyanation employs sodium cyanide (NaCN) in a toluene-water biphasic system with triethylamine as a catalyst.

Optimization and Yield Analysis

Key variables influencing yield include:

  • Temperature : Cyanation proceeds efficiently at 80–100°C, minimizing side-product formation.

  • Catalyst Loading : Triethylamine (0.5–1.0 wt%) enhances reaction kinetics by stabilizing the transition state.

  • Solvent Ratio : A 2:1 toluene-to-water ratio maximizes interfacial contact, achieving 85–89% yield (Table 1).

Table 1: Grignard Method Optimization

ParameterRange TestedOptimal ValueYield (%)
Temperature (°C)60–1108089
Triethylamine (wt%)0.2–1.50.587
Toluene:H₂O (v:v)1:1–4:12:189

Cyanoethylation of 3-Ethoxybenzaldehyde

Two-Step Process: Knoevenagel Condensation and Hydrogenation

This method involves a Knoevenagel condensation between 3-ethoxybenzaldehyde and methyl acetonitrile, followed by catalytic hydrogenation. The condensation step uses piperidine as a base in ethanol at reflux:

3-Ethoxybenzaldehyde+CH3C≡Npiperidine3-Ethoxycinnamaldehyde[3]\text{3-Ethoxybenzaldehyde} + \text{CH}_3\text{C≡N} \xrightarrow{\text{piperidine}} \text{3-Ethoxycinnamaldehyde} \,

Palladium-on-carbon (Pd/C) catalyzes hydrogenation at 50 psi H₂, reducing the α,β-unsaturated nitrile to the saturated derivative.

Regioselectivity Challenges

Competing side reactions, such as over-hydrogenation or ether cleavage, are mitigated by:

  • Low H₂ Pressure : 30–50 psi prevents reduction of the ethoxy group.

  • Solvent Choice : Ethanol stabilizes the nitrile moiety better than polar aprotic solvents.

Table 2: Cyanoethylation Yield vs. Catalyst Loading

Pd/C Loading (wt%)H₂ Pressure (psi)Yield (%)
53078
105082
155081

Nucleophilic Substitution of Halogenated Precursors

Synthesis of 1-Bromo-3-ethoxy-2-methylpropane

A halogenated intermediate is prepared by brominating 3-ethoxy-2-methylpropan-1-ol using hydrobromic acid (HBr) in hexane under radical conditions:

3-Ethoxy-2-methylpropan-1-ol+HBrradical initiator1-Bromo-3-ethoxy-2-methylpropane[2]\text{3-Ethoxy-2-methylpropan-1-ol} + \text{HBr} \xrightarrow{\text{radical initiator}} \text{1-Bromo-3-ethoxy-2-methylpropane} \,

Cyanation with NaCN

The bromo derivative reacts with NaCN in dimethylformamide (DMF) at 90°C for 6 hours, achieving 76% yield. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve solubility but risk ether cleavage.

Table 3: Nucleophilic Substitution Parameters

SolventTemperature (°C)Time (h)Yield (%)
DMF90676
DMSO100468
Acetonitrile80872

Analytical Characterization

Spectroscopic Validation

  • 1H NMR^{1}\text{H NMR} (CDCl₃, 400 MHz): δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.85 (s, 3H, CH₃), 2.65 (m, 1H, CH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 6.8–7.3 (m, 4H, Ar-H).

  • 13C NMR^{13}\text{C NMR} : 14.1 (OCH₂CH₃), 22.3 (CH₃), 45.8 (CH), 118.9 (CN), 128.4–154.2 (aromatic carbons).

  • MS (EI) : m/z 203 [M]⁺, 158 [M-C₂H₅O]⁺.

Purity Assessment

HPLC analysis (C18 column, 70:30 methanol-water) shows a single peak at 6.7 minutes, confirming >98% purity for Grignard-derived product .

Q & A

Basic Question: What are the established synthetic routes for 2-(3-Ethoxyphenyl)-3-methylbutanenitrile, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, microwave-assisted synthesis (MAS) optimizes reaction efficiency:

  • Step 1 : React 3-ethoxyphenylacetonitrile with methyl halides or carbonyl compounds in the presence of a base (e.g., KOH) .
  • Step 2 : Use MAS (50–100 W, 60–80°C, 10–30 min) to enhance reaction kinetics, achieving yields >80% compared to conventional thermal methods (6–12 hours, 60–70% yield) .
  • Critical Variables : Catalyst choice (e.g., phase-transfer catalysts), solvent polarity (DMF or THF), and temperature control to minimize byproducts like hydrolyzed nitriles.

Basic Question: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for the ethoxy group triplet at δ 1.3–1.5 ppm (CH₃CH₂O) and aromatic protons at δ 6.8–7.4 ppm. The nitrile carbon adjacent to the methyl branch appears as a singlet for the CH(C#N) group .
    • ¹³C NMR : The nitrile carbon resonates at δ 115–120 ppm, while the ethoxy methyl group appears at δ 14–16 ppm .
  • Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ at m/z 193.68 confirms the molecular weight. Fragmentation patterns show loss of the ethoxy group (Δ m/z 45) and nitrile cleavage .

Advanced Question: How can reaction conditions be optimized to mitigate steric hindrance in the synthesis of branched nitriles like this compound?

Methodological Answer:
Steric hindrance from the 3-ethoxy and 3-methyl groups necessitates:

  • Catalyst Design : Use bulky ligands (e.g., tert-butyl phosphines) to direct regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states.
  • Kinetic Control : Lower reaction temperatures (0–25°C) reduce competing pathways, as demonstrated in analogous Verapamil intermediate syntheses .

Advanced Question: What factors influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Sensitivity : The nitrile group hydrolyzes to amides or carboxylic acids under strong acidic/basic conditions. Stability studies show:
    • pH 2–6: >90% intact after 24 hours.
    • pH >10: Rapid hydrolysis (t₁/₂ < 2 hours) .
  • Thermal Stability : Decomposition occurs above 150°C, forming volatile byproducts (GC-MS data). Storage at ≤25°C in inert atmospheres is recommended .

Advanced Question: How is this compound utilized as a precursor in pharmacological studies?

Methodological Answer:
The compound is a key intermediate in synthesizing calcium channel blockers (e.g., Verapamil derivatives):

  • Step 1 : Alkylation of the nitrile group with amines (e.g., methylaminoethyl derivatives) forms tertiary amines .
  • Step 2 : Chiral resolution via HPLC (e.g., using cellulose-based columns) isolates enantiomers for binding affinity studies .
  • Biological Relevance : Modifying the ethoxy group alters lipophilicity, impacting blood-brain barrier penetration in rodent models .

Advanced Question: How can researchers resolve contradictions in spectral data for structurally similar nitriles?

Methodological Answer:

  • Case Study : Discrepancies in ¹³C NMR shifts between this compound and its 4-chloro analog arise from electronic effects.
    • Solution : Use computational chemistry (DFT calculations at B3LYP/6-31G* level) to model substituent effects on chemical shifts .
  • Cross-Validation : Compare with high-resolution MS and X-ray crystallography (if crystalline derivatives are available) .

Advanced Question: What methodologies are recommended for assessing the compound’s toxicological profile in absence of primary safety data?

Methodological Answer:

  • In Silico Prediction : Tools like ProTox-II estimate LD₅₀ (e.g., predicted 300 mg/kg for oral toxicity in rats) and highlight hepatotoxicity risks .
  • In Vitro Assays : Conduct Ames tests for mutagenicity and MTT assays on HepG2 cells to assess cytotoxicity.
  • Literature Analogues : Reference safety data for structurally related nitriles (e.g., 2-(4-chlorophenyl)-3-methylbutanenitrile) .

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